The compound has been designed and synthesized as a potential inhibitor of the EGFR. Overexpression or overactivity of the EGFR has been associated with several types of cancer, making it an attractive target for selective cancer treatments .
The compound was screened for its inhibitory activity on the EGFR high-expressing human A549 cell line using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). A docking simulation was performed to determine the probable binding models .
The compound demonstrated potent inhibitory activity (IC50 = 9.68 ± 1.95 μmol·L –1 for A549). The binding sites and modes conformation of the compound were found to be similar to those of gifitinib, a known EGFR inhibitor. The compound was stabilized by hydrogen bond interactions with MET769 .
1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure that combines a thieno[3,2-c]pyridine moiety with a piperazine ring. Its molecular formula is C13H15N3OS, and it has a molecular weight of approximately 261.34 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its properties for specific applications.
1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one has been studied for its potential pharmacological effects. Research indicates that compounds with similar structures exhibit a range of biological activities, including:
The synthesis of 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one typically involves several steps:
The compound has potential applications in several fields:
Studies on the interaction of 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one with biological targets are crucial for understanding its mechanism of action. Research indicates that this compound may interact with various receptors and enzymes, potentially modulating their activity. Detailed interaction studies help elucidate its pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Piperazin-1-yl)thieno[3,2-c]pyridine | C11H13N3S | Lacks ethanone group; potential antimicrobial activity |
| 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one | C11H15N3O | Similar piperazine structure; studied for neurological effects |
| Trelanserin | C24H24FN5O2S | More complex structure; known for serotonin receptor antagonism |
What distinguishes 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one from other similar compounds is its unique combination of the thieno[3,2-c]pyridine core and the piperazine ring with an ethanone moiety. This specific arrangement may confer distinct biological activities and chemical properties that make it a valuable candidate for further research and development in medicinal chemistry and related fields.